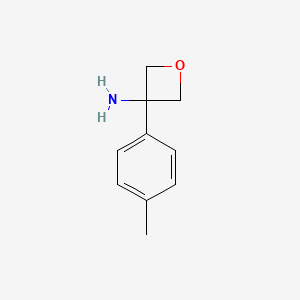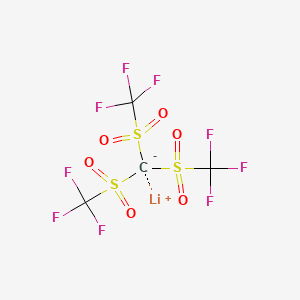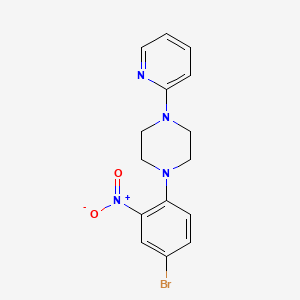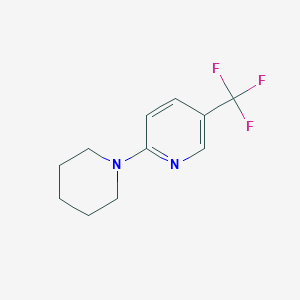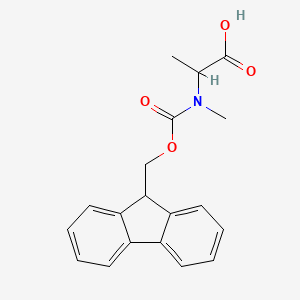
Fmoc-N-Me-DL-Ala-OH
概要
説明
Fmoc-N-Me-DL-Ala-OH: is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha carbon is methylated. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
作用機序
Target of Action
Fmoc-N-Me-DL-Ala-OH, also known as Fmoc-N-methyl-L-alanine , is primarily used in peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) pathway . In this pathway, this compound is used as a building block in the preparation of various peptides . The use of this compound in this pathway allows for the controlled synthesis of peptides with specific sequences .
Pharmacokinetics
Instead, its utility lies in its stability and reactivity in the context of peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, including drug development and the study of protein function .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can influence the stability and efficacy of this compound. Additionally, the temperature and solvent used can also impact the reaction .
生化学分析
Biochemical Properties
The Fmoc-N-Me-DL-Ala-OH molecule plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group serves as a protecting group for the amine group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This process is essential for the step-by-step construction of peptide chains in solid-phase peptide synthesis .
Cellular Effects
Peptides can act as hormones, neurotransmitters, or cell signaling molecules, influencing gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property allows the Fmoc group to be selectively removed from the N-terminal amino acid in a peptide chain, enabling the addition of the next amino acid in the sequence . This process is a fundamental part of solid-phase peptide synthesis .
Temporal Effects in Laboratory Settings
This property is crucial for its role in peptide synthesis, where the Fmoc group must remain stable until it is selectively removed to allow for the addition of the next amino acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-DL-Ala-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM) . The methylation of the alpha carbon can be done using methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-phase synthesis with 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group is common. This method allows for high yield and purity .
化学反応の分析
Types of Reactions: Fmoc-N-Me-DL-Ala-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Deprotection: The Fmoc group can be removed using a base like piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids using reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, DIEA in solvents like DMF or DCM.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids.
科学的研究の応用
Chemistry: Fmoc-N-Me-DL-Ala-OH is extensively used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and peptidomimetics .
Biology and Medicine: In biological research, it is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and in the study of protein-protein interactions .
Industry: In the pharmaceutical industry, it is used in the development of peptide-based drugs and therapeutic agents .
類似化合物との比較
Fmoc-N-Me-L-Ala-OH: Similar structure but with L-alanine.
Fmoc-N-Me-D-Ala-OH: Similar structure but with D-alanine.
Uniqueness: Fmoc-N-Me-DL-Ala-OH is unique due to its racemic mixture of D- and L-alanine, which can provide different stereochemical properties compared to its enantiomerically pure counterparts .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362858-88-5 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


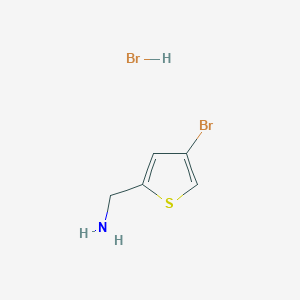

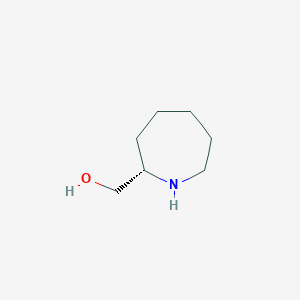


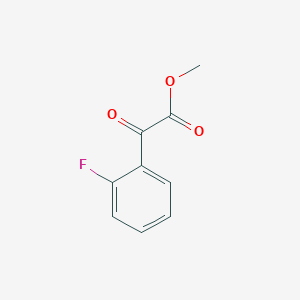

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3039777.png)
